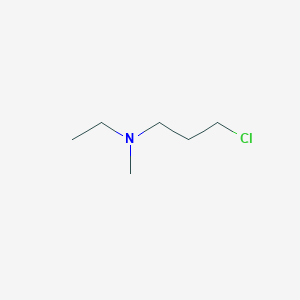

(3-Chloropropyl)ethyl(methyl)amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, the synthesis of 3-Chloropropylalkyldiethoxysilanes is achieved through the Grignard reaction of 3-chloropropyltriethoxysilane, followed by amination with ethylenediamine to produce 3-(2-amino-ethyl)aminopropylalkyldiethoxysilanes . This suggests that the synthesis of (3-Chloropropyl)ethyl(methyl)amine could potentially involve similar Grignard reactions and subsequent amination steps.

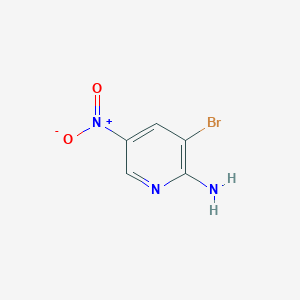

Molecular Structure Analysis

The molecular structure of compounds similar to (3-Chloropropyl)ethyl(methyl)amine can be complex, with the potential for various intermolecular interactions. For example, 3-Chloropyridin-2-amine forms intermolecular hydrogen-bonding associations, resulting in centrosymmetric cyclic dimers, and exhibits short intermolecular Cl⋯Cl interactions . These structural details highlight the importance of considering intermolecular forces when analyzing the molecular structure of (3-Chloropropyl)ethyl(methyl)amine.

Chemical Reactions Analysis

Chemical reactions involving chlorinated amines can lead to various products with different pharmacological properties. The acute pharmacology of methyl-bis(2-chloroethyl)amine (HN2) and its transformation products, chlorimine and hydroxyimine, have been studied, showing that chlorimine possesses cholinergic properties and hydroxyimine leads to neurological effects . These findings indicate that the chemical reactions of (3-Chloropropyl)ethyl(methyl)amine could also result in products with significant biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated amines and related compounds can vary widely. The synthesis of ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate involves several steps that manipulate the molecule's physical and chemical properties, such as regioselective deprotonation and selenation . These processes demonstrate the complexity of chemical property manipulation in chlorinated compounds, which would be relevant when considering the properties of (3-Chloropropyl)ethyl(methyl)amine.

Applications De Recherche Scientifique

Chemosensitive Chlorophyll Derivatives

A study by Tamiaki et al. (2013) explored chemosensitive chlorophyll derivatives for optical detection of various amines. They synthesized derivatives that react with amines to produce hemiaminal-type adducts, demonstrating selective detection of primary amines and potential for quantitative analysis of ethylenediamine. This application is significant for chemical sensing and environmental monitoring Tamiaki et al., 2013.

Polymer Solar Cells

Lv et al. (2014) utilized an amine-based, alcohol-soluble fullerene derivative in polymer solar cells as an acceptor and cathode interfacial material. This application demonstrates the potential of amine-functionalized materials in improving the efficiency and fabrication process of organic solar cells Lv et al., 2014.

Synthesis of Key Intermediates

Fleck et al. (2003) described the synthesis of a key intermediate, N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, for the preparation of an antibiotic, showcasing the importance of these compounds in pharmaceutical synthesis Fleck et al., 2003.

Optical Properties of Chlorophyll Derivatives

Another study by Tamiaki et al. (2012) focused on modifying chlorophyll derivatives to study their optical properties. These modifications have implications for understanding chlorophyll degradation and could influence the design of photosynthetic systems and photodynamic therapy agents Tamiaki et al., 2012.

Antimicrobial Poly(oxazoline)s

Waschinski and Tiller (2005) synthesized poly(oxazoline)s with terminal quaternary ammonium groups exhibiting antimicrobial properties. This research highlights the application of amine-functionalized polymers in developing antimicrobial materials Waschinski & Tiller, 2005.

Propriétés

IUPAC Name |

3-chloro-N-ethyl-N-methylpropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14ClN/c1-3-8(2)6-4-5-7/h3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUIVNAFFLBTLTB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

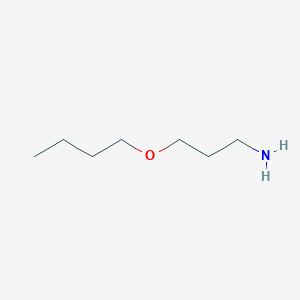

Canonical SMILES |

CCN(C)CCCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Chloropropyl)ethyl(methyl)amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Trimethyl[(3-methylpentyl)oxy]silane](/img/structure/B103745.png)

![(3-hydroxy-7,7a-dimethyl-4'-methylidene-2'-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-4-yl) (E)-2-methylbut-2-enoate](/img/structure/B103763.png)